molecular formula C8H4BrF2N B6142086 2-(2-bromophenyl)-2,2-difluoroacetonitrile CAS No. 1334149-10-8

2-(2-bromophenyl)-2,2-difluoroacetonitrile

Cat. No. B6142086
CAS RN: 1334149-10-8
M. Wt: 232.02 g/mol
InChI Key: KSVAVTVRTNTGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-2,2-difluoroacetonitrile, also known as 2-BP-DFA, is an organic compound with a unique structure and properties. It is a highly reactive and versatile compound that has been used in a variety of scientific applications, including synthesis, drug development, and lab experiments. In

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-2,2-difluoroacetonitrile is not well understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This can lead to a variety of physiological effects, such as an increase in blood pressure, an increase in heart rate, and an increase in respiration rate.
Biochemical and Physiological Effects
2-(2-bromophenyl)-2,2-difluoroacetonitrile has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase blood pressure, heart rate, and respiration rate. It has also been shown to increase the production of certain hormones, such as cortisol and adrenaline. In addition, it has been shown to increase the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2.

Advantages and Limitations for Lab Experiments

2-(2-bromophenyl)-2,2-difluoroacetonitrile has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a highly reactive compound, which makes it useful for a variety of synthetic reactions. In addition, it is relatively inexpensive and easy to obtain. However, it is also a highly toxic compound and should be handled with care.

Future Directions

The potential applications of 2-(2-bromophenyl)-2,2-difluoroacetonitrile are vast and there are many future directions that can be explored. One potential direction is the use of 2-(2-bromophenyl)-2,2-difluoroacetonitrile in drug development. It could be used as a building block for the synthesis of new drugs, or it could be used as a ligand in the synthesis of new organometallic compounds. In addition, it could be used in the synthesis of new polymers, such as polyurethanes and polyesters. Finally, it could be used in the development of new medical treatments, such as cancer treatments.

Synthesis Methods

2-(2-bromophenyl)-2,2-difluoroacetonitrile can be synthesized through a variety of methods, such as the reaction of 2-bromophenol with difluoroacetonitrile in aqueous solution. This reaction can be catalyzed by a base, such as sodium hydroxide, and the product is isolated by simple extraction. The reaction can also be carried out in an organic solvent, such as acetonitrile, with a base, such as potassium carbonate. The product can then be isolated by recrystallization.

Scientific Research Applications

2-(2-bromophenyl)-2,2-difluoroacetonitrile has been used in a variety of scientific research applications, including drug development. It has been used as a building block for the synthesis of a variety of drugs, including an antifungal agent, a diuretic, and a cancer drug. In addition, 2-(2-bromophenyl)-2,2-difluoroacetonitrile has been used as a ligand in the synthesis of a variety of organometallic compounds, such as palladium and platinum complexes. It has also been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAVTVRTNTGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2,2-difluoroacetonitrile

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